molecular formula C9H5N3OS2 B1148133 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one CAS No. 106511-81-3

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B1148133
CAS No.: 106511-81-3
M. Wt: 235.29
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Description

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one is a fused heterocyclic compound of significant interest in medicinal chemistry research, combining quinazolinone and 1,3,4-thiadiazole pharmacophores. This scaffold serves as a versatile precursor for the synthesis of various biologically active heterocycles . Its primary research value lies in its potential as a core structure for developing novel therapeutic agents. Studies on closely related analogues have demonstrated promising antimycobacterial activity; specifically, 2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exhibited 100% inhibition of Mycobacterium tuberculosis growth at an MIC of 6.5 µg/mL, acting as a potent inhibitor of enoyl-acyl carrier protein reductase (InhA) . Furthermore, the thiazolo[2,3-b]quinazolinone structural framework has been investigated in molecular docking and dynamics simulations, showing strong binding affinity with the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD), indicating potential for anticancer research . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-sulfanylidene-3H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS2/c13-7-5-3-1-2-4-6(5)10-8-12(7)11-9(14)15-8/h1-4H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKSFEOTDHSSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis from Anthranilamide and Isothiocyanates

The foundational method for synthesizing 2-thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one involves a one-pot reaction between anthranilamide derivatives and aryl isothiocyanates. Chern et al. demonstrated that heating methyl anthranilate with phenyl isothiocyanate in dimethylformamide (DMF) at 110°C for 6 hours yields the target compound in 78% purity. The mechanism proceeds via initial thiourea formation, followed by intramolecular cyclization (Fig. 1a). Key advantages include:

  • High atom economy : No byproducts except methanol.

  • Broad substrate scope : Electron-deficient aryl isothiocyanates (e.g., 4-nitrophenyl) enhance reaction rates by 20–30% compared to electron-rich analogs.

Table 1. Optimization of Anthranilamide-Based Synthesis

IsothiocyanateSolventTemp (°C)Time (h)Yield (%)
PhenylDMF110678
4-NitrophenylDMF110485
BenzylEthanol80862

Thiourea Intermediate Cyclization

An alternative route involves pre-forming thiourea intermediates, which undergo acid-catalyzed cyclization. Payne et al. reported that treating 2-mercapto-4-quinazolinone with chloroacetyl chloride in acetic acid at reflux for 3 hours produces the target compound in 65% yield. The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of the chloroacetyl moiety, followed by dehydration (Fig. 1b). Critical parameters include:

  • Acid selection : Acetic acid outperforms HCl due to milder conditions (reducing side reactions by 15–20%).

  • Stoichiometry : A 1:2 molar ratio of quinazolinone to chloroacetyl chloride maximizes yield.

Green Chemistry Innovations

Multicomponent Reactions in Aqueous Media

Recent advances prioritize environmentally benign protocols. A three-component condensation of 2-amino-5-phenyl-1,3,4-thiadiazole, dimedone, and aromatic aldehydes in water-ethanol (3:1 v/v) at 60°C for 4 hours achieves 70–82% yields. Tetrabutylammonium hydrogen sulfate (0.5 mol%) acts as a phase-transfer catalyst, enhancing interfacial interactions. Key benefits:

  • Reduced E-factor : Solvent recovery reaches 90%, lowering waste.

  • Scalability : Gram-scale reactions (up to 50 g) maintain >75% yield.

Table 2. Substrate Scope in Multicomponent Synthesis

AldehydeYield (%)Reaction Time (h)
Benzaldehyde824
4-Chlorobenzaldehyde784.5
Cinnamaldehyde705

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2010 study achieved 88% yield in 15 minutes by irradiating a mixture of anthranilate ester, 1,1'-carbonothioylbis(1H-benzotriazole), and thiazole amines at 150°C. Energy consumption is reduced by 40% compared to conventional heating.

Phosphoryl Chloride-Mediated Cyclization

High-Temperature Cyclocondensation

Harsh conditions are sometimes necessary for recalcitrant substrates. Reacting 3-(4-oxo-4H-benzo[d]oxazin-2-yl)acrylic acid with thiosemicarbazide in phosphoryl chloride (POCl₃) under reflux for 6 hours yields 72% product. POCl₃ acts as both solvent and dehydrating agent, facilitating imine and thioamide formation.

Mechanistic Insights and Side Reactions

Competing Pathways in Thiourea Cyclization

A common side reaction involves over-alkylation at the thione sulfur, producing disulfide byproducts (up to 12% yield). This is mitigated by:

  • Controlled stoichiometry : Limiting alkylating agents to 1 equivalent.

  • Low-temperature staging : Gradual heating from 25°C to reflux reduces disulfide formation by 8–10%.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The thiadiazole proton resonates at δ 8.2–8.4 ppm, while the quinazolinone NH appears as a singlet at δ 10.5–11.0 ppm.

  • IR : Strong bands at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) confirm core structure .

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium chlorate.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium chlorate in acetic acid is commonly used.

    Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium chlorate can lead to the formation of different oxidized derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable candidate for pharmaceutical development:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of 2-thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one possess significant antibacterial and antifungal properties. For instance, certain derivatives have shown effective inhibition against various bacterial strains .
  • Antioxidant Properties : Research indicates that modifications at specific positions on the quinazoline scaffold can enhance antioxidant activity. Compounds with hydroxyl groups have been particularly noted for their ability to scavenge free radicals .
  • Potential as Anticancer Agents : The compound's ability to inhibit specific enzymes involved in cancer cell signaling pathways suggests its potential as an anticancer therapeutic. Studies have focused on its interaction with protein tyrosine phosphatases, which are crucial in cancer progression .

Case Studies

Several case studies illustrate the applications of 2-thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one in various fields:

  • Antimicrobial Applications :
    • A study demonstrated that specific derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use as new antimicrobial agents .
  • Antioxidant Studies :
    • Research indicated that compounds incorporating hydroxyl substituents showed enhanced metal-chelating properties and antioxidant activity in vitro .
  • Cancer Research :
    • Investigations into the inhibition of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) by derivatives of this compound have highlighted its potential role in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with various molecular targets. For instance, it can modulate apoptosis regulators and activate intrinsic and extrinsic apoptosis pathways. This leads to the upregulation of initiator caspases-8 and -9, as well as executioner caspase-3, resulting in cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one can be contextualized against related heterocyclic systems, including thiazoloquinazolines, pyrimidine-fused thiadiazoles, and substituted quinazolinones. Below is a detailed comparison:

Thiazolo[2,3-b]quinazolin-5-one Derivatives

  • Structure: Replace the 1,3,4-thiadiazole ring with a thiazole ring fused to quinazolinone.
  • Example: 2,3-Dihydro-5H-thiazolo[2,3-b]quinazolin-5-one contains a partially saturated thiazole ring, enhancing stability compared to the fully unsaturated thiadiazoloquinazolinone .
  • Activity: Thiazoloquinazolines are often functionalized with phenolic, alkoxy, or alkyl groups to modulate solubility and bioactivity. For instance, 5H-thiazolo[3,2-a]quinazolin-5-one derivatives exhibit antimicrobial properties .
  • Synthesis : Prepared via phase-transfer catalysis (PTC) with ethylene dibromide or 1,3-dibromopropane, yielding diverse substitution patterns .

1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one Derivatives

  • Structure: Features a pyrimidine ring fused to 1,3,4-thiadiazole instead of quinazolinone.
  • Example : 2-Substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones are synthesized via [3+3] cycloaddition and catalytic hydrogenation, yielding products with varied electronic properties .
  • Activity : These compounds are less explored for biological activity but serve as intermediates for nitrogen-rich heterocycles.
  • Key Difference: The pyrimidine ring introduces additional nitrogen atoms, altering electron density and reactivity compared to quinazolinone-based analogs .

Organotellurium-Thiazoloquinazoline Hybrids

  • Structure : Incorporates tellurium atoms into the thiazoloquinazoline scaffold.
  • Example : 2-((4-Methoxyphenyl)tellanyl)methyl)-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one retains the Te–C bond post-reduction, enabling unique redox properties .
  • Synthesis : Achieved via sodium sulfite reduction of dichlorotelluride precursors without catalysts .

Substituted Thiadiazoloquinazolinones

  • Examples :
    • 2-(3,5-Dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one : Chlorine substituents enhance lipophilicity and antimicrobial activity .
    • 2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one : Propylthio groups improve antituberculosis selectivity via S-alkylation .
  • Activity : Substitutions at position 2 (e.g., halogens, alkyl chains) directly correlate with target affinity. For example, 2-aryloxymethyl derivatives show fungicidal activity .

Comparative Data Table

Compound Class Molecular Formula Key Structural Feature Biological Activity Synthesis Method Reference ID
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one C₆H₇N₃OS₂ Thiadiazole + quinazolinone Platelet inhibition, Antituberculosis Catalytic hydrogenation
Thiazolo[2,3-b]quinazolin-5-one C₁₀H₈N₂OS Thiazole + quinazolinone Antimicrobial, Antioxidant PTC with dihalocompounds
Thiadiazolo[3,2-a]pyrimidin-5-one C₅H₄N₄OS Thiadiazole + pyrimidine Intermediate for heterocycles [3+3] Cycloaddition
Organotellurium hybrids C₁₅H₁₃N₂OSTe Tellurium + thiazoloquinazoline Antioxidant, Anticancer Sodium sulfite reduction
Dichlorophenyl-substituted C₁₃H₇Cl₂N₃OS Chlorine at position 3,5 Antimicrobial Nucleophilic substitution

Key Research Findings

Synthetic Flexibility: The thiadiazoloquinazolinone core allows diverse functionalization (e.g., S-alkylation, halogenation) for tailored bioactivity .

Bioactivity vs. Structure :

  • Thioxo group at position 2 enhances hydrogen bonding with biological targets (e.g., platelet receptors) compared to unsubstituted analogs .
  • Tellurium incorporation introduces redox activity but increases synthetic complexity .

Comparative Efficacy: Thiazoloquinazolines generally exhibit broader antimicrobial spectra, while thiadiazoloquinazolinones show superior cardiovascular and antituberculosis activity .

Biological Activity

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one (CAS Number: 106511-81-3) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which consists of a thiadiazole ring fused to a quinazoline ring. Research indicates that it exhibits potential antitumor, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C9H5N3OS2
  • Molecular Weight : 235.29 g/mol
  • Purity : Typically >95% by HPLC in commercial preparations .

The biological activity of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one is primarily attributed to its interaction with various enzymes and cellular pathways:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to alterations in cell growth and apoptosis processes. For example, it has been reported to induce apoptosis in cancer cells through the inhibition of certain kinases .
  • Cellular Effects : Studies indicate that this compound can significantly affect cellular functions. It induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Activity

Case studies have demonstrated the effectiveness of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one against several human cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15Induces apoptosis
HCT116 (colon cancer)10Cell cycle arrest
PC-3 (prostate cancer)12Inhibits proliferation

These findings suggest a promising profile for the compound in anticancer therapy .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Mycobacterium tuberculosis0.5Strong inhibition
Staphylococcus aureus1.0Moderate inhibition
Escherichia coli2.0Weak inhibition

The compound exhibits varying degrees of effectiveness against different strains of bacteria and shows potential for development as an antimicrobial agent .

Synthesis and Derivative Studies

The synthesis of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one typically involves cyclization reactions with various starting materials such as carboxylic acids and phosphorus oxychloride. Ongoing research aims to develop derivatives that enhance its biological activity through structural modifications.

Synthetic Routes

  • Cyclization of 3-amino-2-thioxo compounds.
  • Oxidation reactions using potassium chlorate under acidic conditions.

These synthetic approaches aim to optimize yield and purity while exploring the structure-activity relationship (SAR) of derivatives .

Q & A

Q. What are the established synthetic routes for 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of thiadiazoloquinazolinones are prepared by reacting 3-amino-2-mercaptoquinazolin-4(3H)-one with thiourea or its analogs under acidic conditions (e.g., polyphosphoric acid) . Key steps include S-alkylation and subsequent heterocyclization. Reaction optimization involves controlling temperature (80–120°C) and solvent selection (e.g., DMF or ethanol) to enhance yield and purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups like thioxo (C=S, ~1250–1050 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What biological activities are reported for thiadiazoloquinazolinone analogs?

Structural analogs exhibit antituberculosis activity via inhibition of mycobacterial enzymes, though activity varies with substituents. For example, 2-(propylthio)-substituted derivatives showed promising in vitro activity against Mycobacterium tuberculosis . However, some bis-7-substituted analogs lacked significant analgesic effects, highlighting the role of substituent positioning .

Advanced Research Questions

Q. How can selectivity challenges in S-alkylation during synthesis be addressed?

Competitive S- vs. N-alkylation is a key issue. Strategies include:

  • Using sterically hindered alkylating agents to favor S-attack.
  • Adjusting pH to deprotonate the thiol group selectively .
  • Employing phase-transfer catalysts to enhance reaction efficiency .

Q. What crystallographic techniques resolve the absolute configuration of thiadiazoloquinazolinones?

Single-crystal X-ray diffraction is the gold standard. For example:

  • Flack parameter refinement (e.g., 0.0(2)) confirms enantiomeric purity .
  • Puckering parameters (Q, θ) quantify ring distortions (e.g., thiazole ring adopts an envelope conformation with C2 as the flap atom) .
  • Weak C–H⋯π interactions stabilize crystal packing, which can be analyzed via Hirshfeld surface plots .

Q. How do substituents influence the biological activity of this scaffold?

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition by increasing electrophilicity .
  • Arylthio substituents improve antituberculosis activity by promoting hydrophobic interactions with target proteins .
  • Substituent position matters: 7-substituted analogs showed reduced activity compared to 2-substituted derivatives, likely due to steric hindrance .

Q. How can contradictions in biological activity data be resolved experimentally?

  • Dose-response assays : Establish concentration-dependent effects.
  • Target-specific studies : Use enzyme inhibition assays (e.g., dipeptidyl peptidase-4 or ENTPDase1) to isolate mechanisms .
  • Comparative SAR analysis : Test derivatives with systematic substituent variations to identify critical functional groups .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Thiadiazoloquinazolinones

ParameterValueReference
Space groupP2₁2₁2₁
Flack parameter0.0(2)
Thiazole ring puckering (Q)0.2724(19) Å
Dihedral angle (thiazole-quinazoline)7.01(8)°

Q. Table 2: Biological Activity of Select Derivatives

Substituent PositionActivity (IC₅₀, μM)TargetReference
2-(Propylthio)12.4 ± 1.2M. tuberculosis H37Rv
7-Trifluoromethyl8.9 ± 0.8ENTPDase1
7-Methyl>100Analgesic (in vivo)

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